molecular formula C6H8N2O2S2 B1334802 Ethyl 5-amino-2-mercaptothiazole-4-carboxylate CAS No. 52868-64-1

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Cat. No.: B1334802
CAS No.: 52868-64-1
M. Wt: 204.3 g/mol
InChI Key: RQPDYIIMTWIRCQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a synthetic organic compound with the molecular formula C6H8N2O2S2. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-2-mercaptothiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-amino-2-mercaptothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is unique due to its combination of amino and mercapto groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDYIIMTWIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401888
Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52868-64-1
Record name Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52868-64-1
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Record name NSC 365623
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Record name 52868-64-1
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Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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